N-(2-bromo-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
N-(2-Bromo-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a structurally complex acetamide derivative featuring a thieno[3,2-d]pyrimidine core fused with a substituted phenyl group. Key structural attributes include:
- Thieno[3,2-d]pyrimidine system: A bicyclic heteroaromatic scaffold with two oxo groups at positions 2 and 4, which may enhance hydrogen-bonding capacity with biological targets.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3S/c1-13-7-8-17(16(24)11-13)25-20(28)12-26-19-9-10-31-21(19)22(29)27(23(26)30)18-6-4-5-14(2)15(18)3/h4-11,19,21H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURBGOFSFYBVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC(=C4C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of Thienopyrimidine Acetamides
The compound shares structural motifs with several analogues (Table 1), differing in substituents, ring saturation, and heteroatom placement.
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
In contrast, N-(2-chloro-4-methylphenyl)-...acetamide () replaces bromine with chlorine, altering electronegativity and van der Waals interactions .
Thienopyrimidine Modifications: The 2,4-dioxo configuration in the target compound increases hydrogen-bond acceptor capacity versus mono-oxo analogues (e.g., 4-oxo in ).
Synthetic Accessibility :
- reports a 79% yield for a simpler pyrimidinylthio acetamide, suggesting that increased complexity (e.g., bicyclic cores in the target) may reduce synthetic efficiency .
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